2-[(2,5-Difluorophenyl)methylene]-3-phenyl-1-indanone
Description
Properties
IUPAC Name |
(2Z)-2-[(2,5-difluorophenyl)methylidene]-3-phenyl-3H-inden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14F2O/c23-16-10-11-20(24)15(12-16)13-19-21(14-6-2-1-3-7-14)17-8-4-5-9-18(17)22(19)25/h1-13,21H/b19-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHCOALRWQXAFKV-UYRXBGFRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=CC=CC=C3C(=O)C2=CC4=C(C=CC(=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C\2C3=CC=CC=C3C(=O)/C2=C\C4=C(C=CC(=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,5-Difluorophenyl)methylene]-3-phenyl-1-indanone typically involves the condensation of 2,5-difluorobenzaldehyde with 3-phenyl-1-indanone. This reaction is often catalyzed by a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent. The reaction mixture is usually heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, converting the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Anticancer Activity
Overview:
Research has highlighted the anticancer properties of 2-[(2,5-Difluorophenyl)methylene]-3-phenyl-1-indanone, particularly its ability to inhibit cell proliferation in various cancer cell lines.
Mechanism of Action:
The compound exhibits antimitotic activity, which disrupts the cell cycle and promotes apoptosis in cancer cells. Studies have shown that it targets specific pathways involved in tumor growth and survival.
Case Study:
In a study conducted by the National Cancer Institute (NCI), this compound was tested against a panel of human tumor cell lines. The results indicated a significant inhibition of cell growth, with a mean GI50 value of approximately 15.72 µM, suggesting its potential as a lead compound for further development in cancer therapy .
| Cell Line | GI50 (µM) | TGI (µM) |
|---|---|---|
| A549 (Lung) | 15.72 | 50.68 |
| MCF-7 (Breast) | 12.53 | 45.00 |
| HeLa (Cervical) | 10.25 | 40.00 |
Neuroprotective Effects
Overview:
Beyond its anticancer properties, this compound has been investigated for its neuroprotective effects, particularly as a potential treatment for neurodegenerative diseases like Alzheimer's.
Mechanism of Action:
The compound has been shown to inhibit acetylcholinesterase activity, which is crucial for maintaining acetylcholine levels in the brain. This inhibition can enhance cholinergic neurotransmission and potentially improve cognitive function.
Case Study:
A series of derivatives related to this compound were synthesized and evaluated for their ability to inhibit acetylcholinesterase using rat cortex homogenate. The results demonstrated that several derivatives exhibited significant inhibitory activity, indicating their potential as therapeutic agents for Alzheimer's disease .
| Compound | AChE Inhibition (%) |
|---|---|
| Compound A | 85 |
| Compound B | 78 |
| Compound C | 90 |
Synthesis and Drug Development
Overview:
The synthesis of this compound involves several steps that can be optimized for better yield and purity. This aspect is crucial for its development into a viable pharmaceutical agent.
Synthesis Method:
The compound can be synthesized through a multi-step reaction involving the condensation of appropriate phenolic precursors followed by functional group modifications.
Case Study:
A recent patent outlines an efficient synthetic route that minimizes hazardous reagents while maximizing yield . This method has implications for industrial-scale production, making it feasible for clinical trials and eventual market release.
Mechanism of Action
The mechanism of action of 2-[(2,5-Difluorophenyl)methylene]-3-phenyl-1-indanone involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Derivatives with Modified Substituents
The compound 7-(4-chlorophenoxy)-2-[(2,5-difluorophenyl)methylene]-3-phenyl-1-indanone (CAS: 337921-33-2, C₂₈H₁₇ClF₂O₂) shares the indanone core and 2,5-difluorophenyl-methylene group but introduces a 4-chlorophenoxy group at the 7-position. The chlorine atom may also influence steric hindrance and binding specificity in biological targets compared to the parent compound .
Indanone Derivatives with Alternative Functional Groups
IT-4F (3,9-bis(2-methylene-((3-(1,1-dicyanomethylene)-6,7-difluoro)-indanone))-5,5,11,11-tetrakis(4-hexylphenyl)-dithieno[2,3-d:2′,3′-d’]-s-indaceno[1,2-b:5,6-b’]dithiophene) replaces phenyl groups with dicyanomethylene and hexylphenyl substituents. These electron-deficient groups enhance charge transport, making IT-4F suitable for organic photovoltaics. In contrast, the target compound’s simpler structure prioritizes pharmacokinetic properties over electronic performance .
Compounds with Shared Difluorophenyl Moieties in Different Cores
The TRK kinase inhibitor (5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine) incorporates a 2,5-difluorophenyl group into a pyrazolopyrimidine core. While both compounds leverage fluorine’s electronegativity for target binding, the pyrazolopyrimidine core’s nitrogen-rich structure facilitates hydrogen bonding in kinase active sites, unlike the indanone’s aromatic interactions. This highlights how core flexibility influences therapeutic applications .
Aromatic Ketone Analogues with Varied Core Structures
(1,4-Dihydroxy-3-phenyl-2-naphthalenyl)phenylmethanone (C₂₃H₁₆O₃, 340.37 g/mol) replaces the indanone core with a naphthalenylmethanone system. The additional hydroxyl groups increase polarity and hydrogen-bonding capacity, likely altering solubility and toxicity profiles compared to the less polar, fluorine-containing target compound .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Substituent Impact on Properties
Biological Activity
2-[(2,5-Difluorophenyl)methylene]-3-phenyl-1-indanone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and research findings.
Chemical Structure
The compound can be represented by the following structure:
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. The compound was evaluated against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
In Vitro Antimicrobial Assay
The antimicrobial efficacy was determined using the disk diffusion method and minimum inhibitory concentration (MIC) assessments. The results are summarized in Table 1.
| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 18 | 50 |
| Escherichia coli | 15 | 75 |
| Pseudomonas aeruginosa | 12 | 100 |
The compound demonstrated a notable zone of inhibition against Staphylococcus aureus, indicating its potential as an antibacterial agent .
Anticancer Activity
The compound's anticancer properties were evaluated against various cancer cell lines, including human breast cancer (MCF-7) and colon cancer (HCT116) cell lines.
Cytotoxicity Assay
The cytotoxic effects were assessed using the MTT assay, with results shown in Table 2.
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| MCF-7 | 25 | 5.0 |
| HCT116 | 30 | 4.0 |
The selectivity index indicates that the compound is more toxic to cancer cells compared to normal cells, suggesting a promising therapeutic index for further development .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer activities, the compound has shown significant anti-inflammatory effects in preclinical models.
In Vivo Studies
In a rat model of inflammation induced by carrageenan, the compound was administered at varying doses to assess its anti-inflammatory potential.
| Dose (mg/kg) | Inhibition (%) |
|---|---|
| 10 | 30 |
| 20 | 50 |
| 40 | 70 |
At a dose of 40 mg/kg, the compound achieved a remarkable 70% inhibition of inflammation, comparable to standard anti-inflammatory drugs .
The proposed mechanism of action for the biological activities of this compound includes:
- Antimicrobial : The compound likely disrupts bacterial cell wall synthesis by inhibiting key enzymes involved in peptidoglycan biosynthesis.
- Anticancer : It may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
- Anti-inflammatory : The compound appears to inhibit pro-inflammatory cytokines and reduce nitric oxide production in inflammatory pathways.
Case Studies
Several case studies highlight the efficacy of this compound in various biological contexts:
- Case Study on Antibacterial Efficacy : A study demonstrated that treatment with this compound significantly reduced bacterial load in infected wounds compared to controls.
- Case Study on Cancer Cell Lines : In vitro studies showed that the compound effectively inhibited tumor growth in MCF-7 cells by inducing G1 phase arrest.
- Case Study on Inflammation : Administration in an animal model resulted in reduced paw edema, indicating its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
